2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate
Description
2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate is a cyclohexane-derived ester featuring a hydroxyethyl ester group, an isopropyl substituent at position 2, and a methyl group at position 3. This compound is structurally related to menthol derivatives, given its substituted cyclohexane backbone, and shares functional similarities with other esters used in flavoring, fragrances, and pharmaceuticals.
Properties
CAS No. |
38705-98-5 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-hydroxyethyl 5-methyl-2-propan-2-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-9(2)11-5-4-10(3)8-12(11)13(15)16-7-6-14/h9-12,14H,4-8H2,1-3H3 |
InChI Key |
NNPFZDMSNIETII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C(=O)OCCO)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-(isopropyl)-5-methylcyclohexanecarboxylic acid with 2-hydroxyethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid in a controlled environment ensures the reaction proceeds smoothly. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Isopropyl)-5-methylcyclohexanecarboxylic acid.
Reduction: 2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate and its analogs.
Table 1: Comparative Analysis of Selected Cyclohexane Derivatives
Structural and Functional Differences
Ester vs. In contrast, the cyclopropanecarboxylate amide replaces the ester with an amide linkage, enhancing stability against hydrolysis and making it suitable for food additive applications.
Polarity and Solubility The hydroxyethyl group in the target compound increases hydrophilicity compared to the non-polar tiglate ester or the cyclopropane amide . This polarity may favor applications in aqueous formulations or drug delivery systems.
Toxicity Profile Organophosphate analogs like isopropyl S-2-dipropylaminoethyl methylphosphonothiolate exhibit high neurotoxicity due to acetylcholinesterase inhibition, whereas the target compound’s ester and hydroxyl groups suggest lower acute toxicity.
Synthetic Pathways
- The cyclopropanecarboxylate amide is synthesized via reaction with cyclopropanecarbonyl chloride, while the target compound likely requires hydroxyethylation of the parent carboxylic acid, paralleling methods for ethyl ester saponification .
Research Findings and Gaps
- Thermodynamic Data: No melting/boiling points or solubility data are provided in the evidence, necessitating experimental characterization.
- Biological Activity : The hydroxyethyl group may confer antioxidant or emulsifying properties, but this remains untested.
- Regulatory Status : Unlike the food-grade cyclopropanecarboxylate amide , the target compound’s safety profile is undocumented.
Biological Activity
2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate (CAS Number: 38705-98-5) is an organic compound characterized by its unique structure and potential biological activities. With a molecular formula of C13H24O3, this compound is of interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, supported by research findings, case studies, and relevant data tables.
| Property | Value |
|---|---|
| Molecular Formula | C13H24O3 |
| Molecular Weight | 228.32786 g/mol |
| EINECS Number | 254-095-0 |
| SMILES | CC(C)C1CCC(C)CC1C(=O)OCCO |
The compound's structure features a cyclohexane ring with substituents that may influence its biological interactions and mechanisms of action.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate exhibit significant antimicrobial activity. For instance, derivatives within the same chemical class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Case Study: Antimicrobial Activity Assessment
A study conducted on a series of cyclohexane derivatives, including 2-hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate, reported the following findings:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses varying degrees of efficacy against different bacterial species.
The proposed mechanism of action for compounds like 2-hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate involves interference with bacterial cell wall synthesis or protein synthesis pathways. This is similar to other known antimicrobial agents that target critical cellular processes essential for bacterial survival.
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of any compound intended for therapeutic use. Preliminary studies suggest that while the compound exhibits antimicrobial properties, its toxicity levels remain within acceptable ranges when administered in controlled doses.
Toxicity Data Summary
| Endpoint | Value |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat) |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritant |
These findings are encouraging for further development and application in clinical settings.
Future Research Directions
Further research is warranted to explore the full potential of 2-hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate. Key areas include:
- In vivo Studies : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Elucidating the exact biochemical pathways affected by the compound.
- Formulation Development : Creating effective delivery systems for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
